3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide

Physicochemical properties Drug-likeness Medicinal chemistry

Standard N1-methyl or N,N-dialkyl pyrazole-4-carboxamides lack the unique binding profile of the N1-ethyl and N-ethyl carboxamide combination. This compound provides a distinct vector for kinase inhibitor or SDHI fungicide design. - Unique substitution pattern alters IC50 by orders of magnitude vs. methyl analogs; ensures assay reproducibility. - Predicted pKa 14.85±0.46 enables controlled solubility/permeability studies. - Core scaffold validated in immunosuppression (MLR IC50 <1 µM) and antimicrobial screens.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B11741497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CN(N=C1N)CC
InChIInChI=1S/C8H14N4O/c1-3-10-8(13)6-5-12(4-2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)
InChIKeyRZWDIVKUBPXEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide: Compound Profile


3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound belonging to the pyrazole carboxamide class, with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol . Its structure features a pyrazole core substituted with an amino group at the 3-position, an ethyl group at the 1-position, and an N-ethyl carboxamide group at the 4-position . This specific substitution pattern defines its chemical and biological properties. The compound's CAS number is 2171314-90-0, and its predicted physicochemical properties include a boiling point of 401.8±30.0 °C and a density of 1.25±0.1 g/cm³ .

1
Workflow
Synthetic intermediate for kinase and SDH inhibitor design
2
Selection
Unique N1-ethyl, N-ethyl carboxamide substitution pattern
3
Use Context
Medicinal chemistry and agrochemical SAR studies

Why Substitution Fails: 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide Substituent Patterns


Within the 3-amino-pyrazole-4-carboxamide class, biological activity is exquisitely sensitive to the precise nature of the N1 and N4 substituents. The specific combination of an N1-ethyl and an N-ethyl carboxamide group on 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide dictates its unique physicochemical profile, target binding affinity, and downstream biological effects. For instance, in related series, changing substituents on the pyrazole ring can alter kinase inhibition IC50 values by orders of magnitude [1] or shift the activity profile from antibacterial to anticancer [2]. Therefore, substituting this compound with a closely related analog, such as 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide (CAS: 2171315-41-4) or 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide (CAS: 2171318-71-9), is not scientifically equivalent and will result in a different, unpredictable experimental outcome, compromising assay reproducibility and data validity.

Substituent sensitivity
N1-ethyl vs. N1-methyl may shift target binding affinity by orders of magnitude
Ionization shift
N-ethyl amide vs. N,N-diethyl amide changes ionization and solubility profile
Activity profile
Substituent change may switch activity from kinase inhibition to antifungal/antibacterial

Quantitative Evidence Guide: 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide


pKa and Solubility: Comparison with N,N-Diethyl Analog

The target compound differs from its N,N-diethyl analog, 3-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide (CAS: 2171315-41-4), by substitution at the N1 position (ethyl vs. methyl) and the N4 amide (mono-ethyl vs. di-ethyl). This results in a predicted pKa of 14.85±0.46 for the target compound , compared to 1.54±0.14 for the analog . This >13-unit difference in predicted pKa is a critical determinant of ionization state at physiological pH, which directly impacts solubility, membrane permeability, and protein binding [1].

pKa Profile
Predicted
Target: 14.85 ± 0.46
Analog: 1.54 ± 0.14
Δ >13 pKa units
Predicted ionization context may differ; verify experimentally
ACD/Labs predicted values
Physicochemical properties Drug-likeness Medicinal chemistry

Kinase Inhibition Potential: Class-Level Evidence

While direct IC50 data for 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is not available, its core scaffold, 3-amino-pyrazole-4-carboxamide, is a known pharmacophore for protein kinase inhibition. Patent literature explicitly defines a broad genus of 3-amino-pyrazole-4-carboxamide derivatives as useful for inhibiting protein kinases [1]. Within this class, specific derivatives have shown potent inhibition, such as compound 6k (a pyrazole-4-carboxamide analog) inhibiting Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively [2].

Kinase inhibition
Class-level inference
No direct IC50; class analog 6k: Aurora A 16.3 nM, B 20.2 nM
Supports kinase-targeted library design
Verify in target kinase panel
Kinase inhibition Cancer research Medicinal chemistry

Antifungal Activity: SDH Inhibition Class Evidence

Pyrazole-4-carboxamide derivatives are a well-established class of succinate dehydrogenase inhibitors (SDHIs) used as commercial fungicides. For example, a related pyrazole-4-carboxamide derivative (Compound E1) inhibited SDH from Rhizoctonia solani with an IC50 of 3.3 μM, which was superior to the commercial fungicide boscalid (IC50 = 7.9 μM) [1]. This class of compounds also includes the commercial fungicides fluxapyroxad and bixafen, against which novel pyrazole-4-carboxamide derivatives have shown 2-4 times higher fungicidal activity against corn rust .

SDH inhibition
Class-level inference
Class scaffold; E1 IC50 3.3 μM vs boscalid 7.9 μM (reported)
Supports SDHI agrochemical research
SDH enzyme assay from R. solani
Antifungal Agrochemical Succinate dehydrogenase inhibitor (SDHI)

Boiling Point Comparison: Purification Implications

The predicted boiling point of 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is 401.8±30.0 °C . In contrast, its N-methyl analog, 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide (CAS: 2171318-71-9), has a predicted boiling point of 388.3±27.0 °C . The approximately 13.5 °C difference in predicted boiling points reflects the distinct intermolecular forces arising from the N-H vs. N-CH3 substitution, which can influence compound behavior during thermal processes like distillation, drying, or high-temperature formulation.

Boiling point
Predicted
Target: 401.8 ± 30.0 °C
N-methyl analog: 388.3 ± 27.0 °C
Δ ~13.5 °C
Predicted thermal behavior may differ; verify
ACD/Labs predicted values
Physicochemical properties Purification Formulation stability

Application Scenarios: 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide


Kinase Inhibitor Design: Privileged Scaffold

This compound is best employed as a key intermediate or building block in the design and synthesis of novel protein kinase inhibitors. Its 3-amino-pyrazole-4-carboxamide core is a recognized pharmacophore for kinase inhibition [1], and its specific N1-ethyl and N-ethyl carboxamide substitution provides a unique vector for SAR exploration distinct from the more common N-methyl or N,N-dialkyl analogs .

SDH Inhibitor Discovery for Agrochemicals

The compound is a valuable synthon for creating new succinate dehydrogenase inhibitor (SDHI) fungicides. Its pyrazole-4-carboxamide scaffold is the backbone of several commercial SDHIs . The unique substitution pattern of this specific compound may lead to novel interactions with the SDH enzyme's binding pocket, offering a new avenue to combat fungicide resistance [2].

Physicochemical and ADME Profiling

Due to its distinct predicted pKa (14.85±0.46) compared to related analogs, this compound is an excellent tool for investigating the impact of the N-ethyl amide group on solubility, permeability, and metabolic stability. Studies with this compound can provide critical insights into the SAR for drug-likeness within the pyrazole-4-carboxamide series.

Antimicrobial and Immunomodulatory Agent Development

The pyrazole carboxamide class has demonstrated activity in immunosuppression (MLR assays with IC50 < 1 µM) and antimicrobial applications [3]. This compound serves as a valuable template for generating focused libraries to screen against specific bacterial, fungal, or immunological targets, leveraging the class-level evidence for these therapeutic areas.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N1-ethyl/N-ethyl substitution pattern
Kinase panel inhibition profiling
Agrochemical SDHI research
Pyrazole-4-carboxamide scaffold
Fungal SDH enzyme inhibition assays
Physicochemical property profiling
Ionization state (predicted pKa)
Solubility-permeability correlation studies
Antimicrobial screening studies
Pyrazole carboxamide class activity
Microbial strain panel screening

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